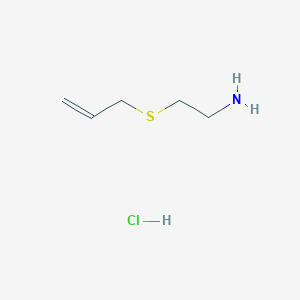

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-prop-2-enylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHADQXRAYRUCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-24-4 | |

| Record name | Ethanamine, 2-(2-propen-1-ylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Overview

The synthesis of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride primarily relies on a nucleophilic substitution reaction between an allyl halide (usually allyl bromide or chloride) and 2-aminoethanethiol (cysteamine). The reaction proceeds via the thiol group acting as a nucleophile attacking the allylic carbon, displacing the halide and forming the thioether linkage.

This method is widely reported in literature for similar thioether amines and can be adapted for industrial scale with optimization of reaction conditions.

Typical Synthetic Route

| Step | Reactants | Conditions | Description |

|---|---|---|---|

| 1 | 2-Aminoethanethiol (Cysteamine) | Aqueous or organic solvent (ethanol, methanol, or water) | Acts as nucleophile |

| 2 | Allyl bromide or allyl chloride | Room temperature to 50°C | Electrophilic alkylation agent |

| 3 | Base (e.g., sodium hydroxide or potassium carbonate) | Mild heating (25–50°C) | Deprotonates thiol to increase nucleophilicity |

| 4 | Reaction time | 2–4 hours | Ensures complete substitution |

| 5 | Workup | Acidification with HCl to form hydrochloride salt | Purification by crystallization or recrystallization |

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the thiolate anion attacks the allyl halide carbon, forming 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine. Subsequent treatment with hydrochloric acid converts the free amine into its hydrochloride salt, enhancing stability and solubility.

Reaction Conditions and Optimization

- Solvent: Polar protic solvents such as ethanol or methanol are preferred to dissolve both reactants and base.

- Temperature: Mild heating (up to 50°C) accelerates reaction without causing side reactions like polymerization of the allyl group.

- Base: Sodium hydroxide or potassium carbonate efficiently deprotonates the thiol group.

- Purification: Crystallization from ethanol/HCl mixtures or recrystallization from suitable solvents yields high-purity hydrochloride salt.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic substitution | Allyl bromide + 2-aminoethanethiol + Base | Room temp to 50°C, 2-4 h | 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine |

| Salt formation | 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine + HCl | Room temp | This compound |

The compound’s allyl sulfanyl group can undergo further functional group transformations such as:

- Oxidation: To sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: To corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

- Substitution: The allyl group can participate in additional nucleophilic substitution or addition reactions.

Industrial Preparation Considerations

Industrial production scales up the lab procedure with attention to:

- Reactant stoichiometry: Slight excess of allyl halide to drive reaction completion.

- Catalysts: Bases like potassium carbonate preferred for milder conditions.

- Reaction monitoring: Using analytical techniques such as HPLC or GC to ensure completion.

- Purification: Crystallization or recrystallization to achieve pharmaceutical-grade purity.

- Safety: Handling of allyl halides and thiols requires strict protocols due to toxicity and odor.

Summary Table of Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reactants | 2-aminoethanethiol, allyl bromide/chloride | High purity preferred |

| Base | NaOH or K2CO3 | 1-2 equivalents relative to thiol |

| Solvent | Ethanol, methanol, or water | Polar protic solvents |

| Temperature | 25–50°C | Avoids side reactions |

| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |

| Purification | Crystallization/recrystallization | From ethanol/HCl or other solvents |

| Yield | Typically >80% | Dependent on reaction control |

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides are commonly used.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. It participates in various chemical reactions, including:

- Oxidation : Transforming into sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Converting into thiol or amine derivatives through reducing agents such as lithium aluminum hydride.

These reactions make it valuable for creating functionalized compounds used in further chemical research and development.

Biology

The compound has been employed in biological studies, particularly in understanding enzyme interactions and biochemical pathways. Its ability to act as a ligand allows it to bind to specific enzymes or receptors, modulating their activity. Notably, it has been investigated for:

- Enzyme Inhibition : Research indicates that it can inhibit enzymes involved in critical biological processes, including the NLRP3 inflammasome, which is linked to inflammatory diseases .

This property positions it as a potential candidate for therapeutic development against various diseases.

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic properties . Research highlights include:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Antitumor Activity : In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

These findings suggest that the compound could lead to novel treatments in oncology and infectious diseases.

Industry

The compound finds utility in industrial applications as well. It is used in the production of specialty chemicals and intermediates that are essential for various manufacturing processes. Its unique reactivity makes it suitable for developing new materials and formulations.

Case Studies and Research Findings

Several studies have documented the applications of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-am hydrochloride:

- Enzyme Inhibition Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited the NLRP3 inflammasome, suggesting its role in reducing inflammation associated with neurodegenerative diseases .

- Antitumor Research : In vitro experiments showed significant cytotoxicity against breast cancer cell lines, indicating potential use in cancer therapy .

- Synthetic Applications : Researchers utilized this compound as a precursor for synthesizing novel sulfonamide derivatives with enhanced biological activity, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. The amine group can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine Hydrochloride and Analogues

Key Observations

Functional Group Diversity: The allyl sulfide in the target compound provides nucleophilic and oxidative reactivity distinct from sulfonyl () or disulfide () groups. Unlike the alkyne in 3-(thiophen-2-yl)prop-2-yn-1-amine HCl, the allyl group lacks click chemistry utility but may participate in radical or electrophilic additions . Aromatic vs.

Physicochemical Properties: The sulfonyl group in 2-(pyrrolidine-1-sulfonyl)ethan-1-amine HCl increases polarity and hydrogen-bonding capacity compared to the sulfide in the target compound, likely enhancing aqueous solubility .

Toxicity and Safety: Limited toxicological data are noted for the target compound, a common gap for research-stage chemicals. In contrast, 2-[(2-aminoethyl)disulfanyl]ethan-1-amine lacks hazard classification but carries precautionary measures for inhalation/contact .

Applications: The target compound’s amine and sulfide groups position it as a versatile intermediate for modifying pharmaceuticals or agrochemicals. By comparison, the disulfide in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine may serve in redox-responsive drug delivery systems .

Biological Activity

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a vinyl sulfanyl group, which is hypothesized to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfanyl groups. In particular, derivatives similar to 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Prop-2-en-1-ylsulfanyl) | Staphylococcus aureus | 25 µg/mL |

| Ethyl prop-2-en-1-amines | Escherichia coli | 30 µg/mL |

| Vinyl sulfones | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the presence of the sulfanyl group enhances the compound's ability to inhibit microbial growth.

Anticancer Activity

The anticancer potential of vinyl sulfones has been explored in various studies, particularly their ability to inhibit cysteine proteases, which are often overexpressed in cancer cells. For instance, K777, a known vinyl sulfone, has demonstrated significant cytotoxic effects in preclinical models.

Case Study: K777 in Cancer Models

K777 was tested in animal models for its efficacy against several types of cancer. The results indicated a notable reduction in tumor size and improved survival rates compared to control groups. The mechanism of action was attributed to the covalent modification of cysteine residues in proteases critical for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding : The vinyl sulfanyl group allows for covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity.

- Cell Cycle Arrest : Some studies have indicated that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Research Findings

A systematic review of literature reveals that compounds structurally related to this compound exhibit diverse biological activities. The following points summarize key findings:

- Antimicrobial Efficacy : Compounds with similar scaffolds show potent activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : In vitro studies indicate significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential alkylation and amination steps. A common approach starts with thiol-ene chemistry, where prop-2-en-1-thiol reacts with a haloethylamine intermediate. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., alkylation) require cooling to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during reactive steps .

Post-synthesis, the hydrochloride salt is precipitated via acidification (HCl gas or concentrated HCl) and purified via recrystallization.

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and detect impurities (e.g., unreacted thiol or allyl groups).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via SHELX suite) refines crystallographic data, resolving bond angles and torsional strain .

- HPLC : Reverse-phase chromatography with UV detection quantifies purity (>98% threshold for biological assays).

Advanced Research Questions

Q. How can crystallographic data discrepancies be addressed when resolving the compound’s molecular geometry?

- Methodological Answer : Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:

- Data redundancy : Collect high-resolution datasets (<1.0 Å) to improve electron density maps.

- Software tools : Use Mercury (CCDC) to overlay multiple structures and validate hydrogen-bonding networks. SHELXD is robust for phase refinement in twinned crystals .

- Validation metrics : Cross-check R-factors, Flack parameters, and residual density to ensure model accuracy.

Q. What experimental designs mitigate contradictions in biological activity studies (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Orthogonal assays : Pair radioligand binding (e.g., H-labeled assays) with functional readouts (e.g., cAMP accumulation or calcium flux) to distinguish affinity from efficacy.

- Negative controls : Include known antagonists (e.g., ketanserin for 5-HT receptors) to validate assay specificity.

- Receptor profiling : Screen against related targets (e.g., equilibrative nucleoside transporters) to identify off-target effects, as seen in nucleoside analog studies .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) predicts electron density shifts at the allylthio group, guiding substituent selection.

- Kinetic studies : Monitor reaction rates (e.g., with benzyl chloride) under varying pH conditions. The allylthio group’s electron-withdrawing effect enhances amine nucleophilicity at pH > pKa .

- Comparative synthesis : Replace the allyl group with cyclopropyl or aryl analogs (e.g., as in ) to assess steric/electronic impacts.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

- Methodological Answer :

- Solvent polarity index : Systematically test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, HO) solvents. The hydrochloride salt’s ionic nature favors polar solvents, but aggregation in aprotic media may skew results.

- Dynamic Light Scattering (DLS) : Detect micelle formation in aqueous buffers, which artificially elevates solubility measurements.

- Reference standards : Compare with structurally similar amines (e.g., 2-(4-trifluoromethylphenyl)ethylamine hydrochloride) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.